molecular formula C16H15ClO B14043812 7-(tert-Butyl)-1-chlorodibenzo[b,d]furan

7-(tert-Butyl)-1-chlorodibenzo[b,d]furan

Katalognummer: B14043812
Molekulargewicht: 258.74 g/mol
InChI-Schlüssel: VCHIEAZZWFNAPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(tert-Butyl)-1-chlorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. The tert-butyl group and chlorine atom attached to the dibenzofuran core make this compound unique and of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-1-chlorodibenzo[b,d]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of tert-butylbenzene with a chlorinating agent can yield the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as chlorination, cyclization, and purification. The use of continuous flow reactors and advanced separation techniques ensures efficient production and high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions

7-(tert-Butyl)-1-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-(tert-Butyl)-1-chlorodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 7-(tert-Butyl)-1-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzofuran: The parent compound without the tert-butyl and chlorine substituents.

    7-(tert-Butyl)dibenzo[b,d]furan: Similar structure but lacks the chlorine atom.

    1-Chlorodibenzo[b,d]furan: Similar structure but lacks the tert-butyl group.

Uniqueness

7-(tert-Butyl)-1-chlorodibenzo[b,d]furan is unique due to the presence of both the tert-butyl group and chlorine atom. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other dibenzofuran derivatives .

Eigenschaften

Molekularformel

C16H15ClO

Molekulargewicht

258.74 g/mol

IUPAC-Name

7-tert-butyl-1-chlorodibenzofuran

InChI

InChI=1S/C16H15ClO/c1-16(2,3)10-7-8-11-14(9-10)18-13-6-4-5-12(17)15(11)13/h4-9H,1-3H3

InChI-Schlüssel

VCHIEAZZWFNAPP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(O2)C=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.